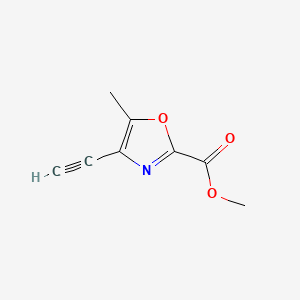
1-methanesulfonylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonylcyclopropan-1-amine hydrochloride (MSCPH) is an organic compound that is used in various scientific applications. It is a white crystalline powder and is soluble in water, methanol, and ethanol. MSCPH is used in a range of scientific research applications, including as a reagent for the synthesis of compounds, as a catalyst for chemical reactions, and for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-methanesulfonylcyclopropan-1-amine hydrochloride has a number of scientific research applications. It is used as a reagent for the synthesis of compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. It is also used in biochemical and physiological studies, such as to study the effects of drugs on the body.
Mécanisme D'action
1-methanesulfonylcyclopropan-1-amine hydrochloride works by inhibiting the activity of certain enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibition of the enzyme prevents the reaction from occurring and thus prevents the formation of the desired product.
Biochemical and Physiological Effects
1-methanesulfonylcyclopropan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other eicosanoids that are involved in inflammation and pain. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
1-methanesulfonylcyclopropan-1-amine hydrochloride is a useful reagent for laboratory experiments due to its ability to inhibit enzymes. Its advantages include its low cost, its availability, and its stability. Its limitations include its short shelf life and its potential to cause toxicity in high concentrations.
Orientations Futures
For 1-methanesulfonylcyclopropan-1-amine hydrochloride include further research into its biochemical and physiological effects, its potential for use as a therapeutic agent, and its potential for use in drug development. Additionally, further research into the synthesis of 1-methanesulfonylcyclopropan-1-amine hydrochloride and its potential as a catalyst for chemical reactions is warranted. Finally, further research into the potential of 1-methanesulfonylcyclopropan-1-amine hydrochloride as a reagent for the synthesis of compounds is also necessary.
Méthodes De Synthèse
1-methanesulfonylcyclopropan-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 1-methanesulfonylcyclopropanecarboxylic acid. The second step involves the reaction of 1-methanesulfonylcyclopropanecarboxylic acid with ammonia to form 1-methanesulfonylcyclopropan-1-amine hydrochloride.
Propriétés
IUPAC Name |
1-methylsulfonylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4(5)2-3-4;/h2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJBIQFWOSQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
